Amines, C36-alkylenedi-

Description

Significance in Contemporary Chemical Science

The significance of Amines, C36-alkylenedi- in modern chemical science stems from their role as crucial building blocks for high-performance polymers. researchgate.netatamanchemicals.com Their long aliphatic chain provides flexibility, hydrophobicity, and a low glass transition temperature to the resulting polymers, while the terminal amine groups offer sites for a variety of chemical reactions, most notably polymerization. researchgate.netcargill.com

In contemporary research, these diamines are pivotal in the development of sustainable and bio-based polymers. preprints.orgbohrium.com As the chemical industry shifts towards greener alternatives to petroleum-based products, the use of C36-alkylenediamines derived from renewable fatty acids is a key area of investigation. dokumen.pubpreprints.org They are instrumental in the synthesis of a range of polymers including:

Polyamides: By reacting with dicarboxylic acids, Amines, C36-alkylenedi- form long-chain polyamides with enhanced flexibility, reduced moisture absorption, and improved processability. cargill.comresearchgate.net These bio-based polyamides are finding applications in demanding fields such as engineering plastics and high-performance fibers. researchgate.netatamanchemicals.com

Polyimides: Their incorporation into polyimides, known for their exceptional thermal stability, can improve flexibility and processability without significantly compromising their high-temperature performance. cargill.com

Non-Isocyanate Polyurethanes (NIPUs): A significant area of current research involves the use of C36-alkylenediamines in the synthesis of NIPUs. bohrium.comresearchgate.net This approach avoids the use of toxic isocyanates, offering a more environmentally friendly route to this important class of polymers. bohrium.comrsc.org The resulting materials exhibit a range of properties making them suitable for applications such as foams and elastomers. bohrium.commdpi.com

Epoxy Resins: They act as effective curing agents for epoxy resins, imparting toughness and flexibility to the final thermoset material. sci-hub.se

Beyond polymer synthesis, the amphiphilic nature of these diamines makes them interesting candidates for research in surfactants and corrosion inhibitors. researchgate.net Furthermore, studies have explored their potential in more specialized applications, such as in the development of novel therapeutic agents.

Historical Context of Research and Development

The development of Amines, C36-alkylenedi- is intrinsically linked to the history of dimer acids and the broader field of polyamide chemistry. The pioneering work on polyamides by Wallace Carothers at DuPont in the 1930s laid the foundation for the synthesis of polymers from diamines and dicarboxylic acids, leading to the commercialization of nylon. researchgate.netresearchgate.net

The precursors to C36-alkylenediamines, C36 dimer acids, were developed from the dimerization of unsaturated fatty acids, a process that gained traction in the mid-20th century. atamanchemicals.comresearchandmarkets.com These dimer acids, primarily derived from tall oil, provided a new, bio-based difunctional building block for polymer synthesis. atamanchemicals.comresearchandmarkets.com The subsequent conversion of these dimer acids into dimer diamines, typically through reaction with ammonia (B1221849) followed by reduction, opened up new avenues for creating flexible polyamides and other polymers. atamanchemicals.com

Early research focused on utilizing these long-chain diamines to modify the properties of existing polymers, aiming to introduce flexibility and hydrophobicity. researchgate.net The initial applications were in areas like hot-melt adhesives and printing inks, where the properties imparted by the C36 backbone were highly desirable. sci-hub.se

The latter half of the 20th century and the early 21st century have seen a renewed interest in Amines, C36-alkylenedi-, driven by the growing emphasis on sustainable chemistry and the demand for high-performance, bio-based materials. acs.orgfuturemarketinsights.com This has spurred further research into more efficient and selective synthesis methods for both the precursor dimer acids and the diamines themselves. sci-hub.seresearchgate.net

Scope and Research Imperatives

The scope of research on Amines, C36-alkylenedi- is expanding, moving beyond traditional applications into advanced materials and novel chemical syntheses. Key research imperatives for the future include:

Sustainable Synthesis: A primary focus is the development of greener and more efficient catalytic processes for the synthesis of C36-alkylenediamines from renewable feedstocks. dokumen.pubacs.org This includes exploring novel catalysts and reaction pathways that minimize waste and energy consumption. dokumen.pub The direct amination of lipid-based alcohols is one such promising route being investigated. d-nb.info

High-Performance Bio-based Polymers: There is a significant drive to create fully bio-based, high-performance polymers by combining C36-alkylenediamines with other bio-derived monomers. preprints.orgmdpi.com Research is focused on tailoring the polymer architecture to achieve specific properties, such as enhanced thermal stability, mechanical strength, and biodegradability. researchgate.netmdpi.com The development of bio-based thermoplastic elastomers from these diamines is a particularly active area. mdpi.com

Advanced Functional Materials: Researchers are exploring the use of C36-alkylenediamines to create functional materials with tailored properties. This includes the development of shape-memory polymers, self-healing materials, and advanced coatings and adhesives. acs.org Their incorporation into complex polymer structures, such as in non-isocyanate polyurethane foams, is being investigated for applications in insulation and lightweight composites. bohrium.comrsc.org

New Applications: The unique chemical structure of Amines, C36-alkylenedi- opens up possibilities for new applications beyond the polymer field. Research into their potential as building blocks for pharmaceuticals and agrochemicals is an emerging area. For instance, long-chain diamines have been studied for their potential trypanocidal activity.

The following data table provides a summary of key properties and research areas for Amines, C36-alkylenedi-.

| Property/Research Area | Description |

| Chemical Structure | Long-chain aliphatic diamine with a C36 backbone derived from dimerized fatty acids. researchgate.net |

| Key Properties | Flexibility, hydrophobicity, low moisture absorption, reactive amine end-groups. cargill.com |

| Primary Synthesis Route | Conversion of C36 dimer acids, which are produced by dimerizing unsaturated fatty acids. atamanchemicals.comresearchandmarkets.com |

| Major Application | Monomer for high-performance polymers, including polyamides, polyimides, and non-isocyanate polyurethanes. cargill.comresearchgate.netbohrium.com |

| Historical Significance | Development tied to the advancement of dimer acid chemistry and the search for flexible polyamide precursors. atamanchemicals.comresearchgate.net |

| Current Research Focus | Sustainable synthesis from bio-based resources, development of advanced bio-polymers, and exploration of novel applications. dokumen.pubpreprints.orgbohrium.com |

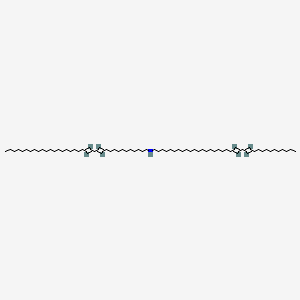

Structure

2D Structure

Properties

CAS No. |

68955-56-6 |

|---|---|

Molecular Formula |

C72H139N |

Molecular Weight |

1018.9 g/mol |

IUPAC Name |

(12E,15E)-N-[(21E,24E)-hexatriaconta-21,24-dienyl]hexatriaconta-12,15-dien-1-amine |

InChI |

InChI=1S/C72H139N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h23,25,29,31,42,44,48,50,73H,3-22,24,26-28,30,32-41,43,45-47,49,51-72H2,1-2H3/b25-23+,31-29+,44-42+,50-48+ |

InChI Key |

PNJSUECMZCQDCC-ONBHPNORSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCC=CCC=CCCCCCCCCCCCNCCCCCCCCCCCCCCCCCCCCC=CCC=CCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC/C=C/C/C=C/CCCCCCCCCCCNCCCCCCCCCCCCCCCCCCCC/C=C/C/C=C/CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC=CCC=CCCCCCCCCCCCNCCCCCCCCCCCCCCCCCCCCC=CCC=CCCCCCCCCCCC |

Other CAS No. |

68955-56-6 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Studies

Advanced Synthesis of Amines, C36-Alkylenedi-

The primary route to Amines, C36-alkylenedi- originates from C36 dimer acids. These dimer acids are dicarboxylic acids produced through the dimerization of unsaturated C18 fatty acids, such as oleic and linoleic acid, which are typically derived from plant oils like tall oil, canola oil, or cottonseed oil. atamanchemicals.commdpi.com The dimerization is often accomplished using clay catalysts at high temperatures. atamanchemicals.commdpi.com

The conversion of C36 dimer acids into the corresponding C36 dimer amines is a crucial synthetic step. A common pathway involves the reaction of the dimer acid with ammonia (B1221849), which, under heat, forms a dinitrile or diamide (B1670390) intermediate. atamanchemicals.com This intermediate is then subjected to a reduction process to yield the final Amines, C36-alkylenedi-. atamanchemicals.com

Conversely, the amine groups of the resulting C36-alkylenediamine can undergo condensation reactions with dicarboxylic acids. This process, which forms the basis of polyamide synthesis, involves heating the reactants, often to temperatures around 250°C, to eliminate a small molecule, typically water, and form robust amide linkages. gatech.edu

The most significant application of Amines, C36-alkylenedi- is as a monomer in polymerization reactions. Its long, flexible C36 aliphatic chain imparts unique properties to the resulting polymers.

Polyamide Synthesis : Amines, C36-alkylenedi- is widely used in condensation polymerization with various dicarboxylic acids (such as adipic acid or sebacic acid) to produce high-molecular-weight polyamides. google.comontosight.airesearchgate.net These reactions create polymers with properties like good flexibility and hydrolytic stability. google.comgoogle.com Advanced methods such as direct solid-state polycondensation have also been used to create highly structured, semi-aromatic polyamides from C36 dimer-based monomers. researchgate.net

Non-Isocyanate Polyurethane (NIPU) Synthesis : A significant area of research involves the synthesis of NIPUs using Amines, C36-alkylenedi-. bohrium.comrsc.org In this route, the diamine reacts with cyclic carbonate monomers in a polyaddition reaction, avoiding the use of toxic isocyanates. bohrium.comacs.org The resulting NIPUs exhibit amorphous structures and good thermal stabilities. bohrium.com

| Co-monomer(s) | Polymerization Type | Resulting Polymer | Reference |

|---|---|---|---|

| Dicarboxylic Acids (e.g., Sebacic Acid) | Condensation Polymerization | Polyamide | ontosight.ai |

| Cyclic Carbonate Monomers | Polyaddition | Non-Isocyanate Polyurethane (NIPU) | bohrium.comacs.org |

| Adipic Acid, Hexamethylenediamine | Condensation Copolymerization | Copolyamide | google.com |

| Terephthalic Acid-based Diamide Diamines | Direct Solid-State Polycondensation | Alternating Semi-Aromatic Polyamide | researchgate.net |

Catalysis plays a vital role in both the formation of the C36 precursor and the diamine itself. The initial dimerization of fatty acids to produce C36 dimer acid is typically performed over clay catalysts. atamanchemicals.commdpi.com

For the synthesis of the diamine from the dimer acid, catalytic reductive amination is a highly efficient method. This process involves reacting the carbonyl groups of the dicarboxylic acid with ammonia and hydrogen in the presence of a catalyst. springernature.com Advanced systems for this transformation utilize robust single-atom catalysts (SACs), such as Ruthenium supported on a nitrogen-doped carbon matrix (Ru₁/NC), which demonstrate high selectivity for producing primary amines. nih.gov Furthermore, in subsequent polymerization reactions, condensing agents like triphenylphosphite can be used to facilitate the direct polycondensation of dimer acids and diamines. researchgate.net

Functionalization and Derivatization Strategies

The two primary amine groups of Amines, C36-alkylenedi- are reactive sites that allow for a range of functionalization and derivatization reactions.

The primary amine functionalities readily undergo acylation to form stable amide bonds. This derivatization is fundamental to the synthesis of the polyamides discussed previously, which represents a polyacylation process.

Standard laboratory and industrial acylation methods are applicable:

Reaction with Acyl Chlorides : In what is known as the Schotten-Baumann reaction, the diamine can be reacted with acyl chlorides in the presence of a suitable base to yield the corresponding diamide. fishersci.it

Reaction with Acid Anhydrides : Similarly, acid anhydrides react with the diamine to form amides, with a carboxylic acid as the byproduct. fishersci.it

Modern Coupling Methods : More advanced techniques developed for peptide synthesis can also be employed. These include the use of various coupling reagents that activate the carboxylic acid, or the use of potassium acyltrifluoroborates, which can react with primary amines under acidic conditions in aqueous solutions. nih.govorganic-chemistry.org

| Acylating Agent | General Conditions | Product | Reference |

|---|---|---|---|

| Acyl Chloride | Aprotic solvent, base (e.g., pyridine, tertiary amine) | Amide | fishersci.it |

| Acid Anhydride | Base catalyst | Amide | fishersci.it |

| Potassium Acyltrifluoroborate | Chlorinating agent, acidic pH, water | Amide | nih.gov |

| Carboxylic Acid + Coupling Reagent (e.g., DCC, EDC) | Aprotic solvent | Amide | fishersci.it |

The nitrogen atoms in Amines, C36-alkylenedi- can be alkylated to produce higher-order amines (secondary, tertiary) and quaternary ammonium (B1175870) salts. The most direct route is N-alkylation using alkyl halides via a nucleophilic substitution mechanism. However, controlling the degree of alkylation to avoid mixtures of products can be challenging.

Catalytic methods offer more selective pathways for N-alkylation. While not extensively reported specifically for C36-alkylenediamine, general catalytic systems for amine alkylation could be applied. These include iron-catalyzed and copper-catalyzed reactions that can functionalize amine groups with a variety of substituents. rsc.orgresearchgate.net Such derivatizations would significantly alter the chemical properties of the molecule, introducing new functionalities for further reactions or applications.

Condensation Polymerization for Macromolecular Architectures

The bifunctional nature of Amines, C36-alkylenedi-, possessing two primary amine groups, makes it a valuable monomer for the synthesis of various macromolecular structures through condensation polymerization. This process involves the reaction of the diamine with complementary difunctional monomers, such as diacids, diacid chlorides, or dianhydrides, to form long-chain polymers with the corresponding elimination of a small molecule like water or hydrogen chloride. The unique C36-alkyl chain, which is long, flexible, and derived from dimerized fatty acids, imparts distinct properties to the resulting polymers, including hydrophobicity, flexibility, and good thermal stability.

The primary types of polymers synthesized from Amines, C36-alkylenedi- via condensation polymerization are polyamides and polyimides. These materials are of significant interest in various industrial applications due to their mechanical and thermal properties, which can be tailored by the careful selection of co-monomers.

Polyamide Synthesis and Properties

Polyamides, a class of polymers containing repeating amide linkages (-CO-NH-), are readily synthesized by reacting Amines, C36-alkylenedi- with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides. researchgate.netatamanchemicals.com The reaction with diacid chlorides is a common laboratory and industrial method, often carried out via interfacial polymerization or solution polymerization at low temperatures. sapub.org

The incorporation of the long C36 aliphatic chain from the diamine into the polyamide backbone generally results in polymers with good solubility in organic solvents, increased flexibility, and a lower melting point compared to fully aromatic polyamides. sapub.org A variety of diacid chlorides have been used in the synthesis of polyamides with Amines, C36-alkylenedi-, leading to polymers with a range of properties. For instance, a series of novel polyamides were prepared by the direct polycondensation of a diamine with commercially available diacid chlorides such as terephthaloyl chloride, isophthaloyl chloride, adipoyl chloride, and sebacoyl chloride. researchgate.net These resulting polyamides demonstrated good solubility in amide-type solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF). researchgate.net

The thermal properties of these polyamides are significantly influenced by the structure of the diacid comonomer. Aromatic diacids tend to produce polyamides with higher glass transition temperatures (Tg) compared to those synthesized with aliphatic diacids, owing to the rigidity of the aromatic rings. For example, polyamides synthesized from C36 dimer acid and ethylenediamine (B42938) have shown glass transition temperatures in the range of 62–66 °C. researchgate.net Another study reported that a series of polyamides exhibited glass transition temperatures between 131–187°C. researchgate.net

Below is a data table summarizing the properties of polyamides synthesized from Amines, C36-alkylenedi- and various diacid chlorides.

| Diacid Chloride Co-monomer | Polymer Type | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | Solubility |

| Terephthaloyl Chloride | Aromatic-Aliphatic Polyamide | 0.44–0.52 | 131-187 | Soluble in NMP, DMAc, DMF |

| Isophthaloyl Chloride | Aromatic-Aliphatic Polyamide | 0.44–0.52 | 131-187 | Soluble in NMP, DMAc, DMF |

| Adipoyl Chloride | Aliphatic Polyamide | 0.44–0.52 | 131-187 | Soluble in NMP, DMAc, DMF |

| Sebacoyl Chloride | Aliphatic Polyamide | 0.44–0.52 | 131-187 | Soluble in NMP, DMAc, DMF |

Polyimide Synthesis and Properties

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are synthesized through the condensation reaction of a diamine with a dianhydride, typically in a two-step process. The first step involves the formation of a poly(amic acid) intermediate, which is then chemically or thermally cyclized to the final polyimide. bibliomed.orgcore.ac.uk

The use of Amines, C36-alkylenedi- in polyimide synthesis introduces flexibility into the polymer backbone, which can enhance solubility and processability—common challenges with rigid aromatic polyimides. kpi.ua These polyimides can be rendered soluble in common organic solvents, a significant advantage for their application as coatings and films. kpi.uamdpi.com

The properties of polyimides derived from Amines, C36-alkylenedi- are highly dependent on the dianhydride co-monomer. For instance, complex polyimides have been synthesized from Amines, C36-alkylenedi- and various dianhydrides, including pyromellitic dianhydride. federalregister.govgovinfo.gov The resulting polymers are noted for their potential use in applications requiring thermal stability. rsc.org Research has shown that polyimides synthesized from asymmetric diamines can exhibit high glass transition temperatures, ranging from 311–421 °C, and good thermal stability, with 5% weight loss temperatures between 435–563 °C in a nitrogen atmosphere. rsc.org

The following data table provides an overview of the properties of polyimides synthesized using Amines, C36-alkylenedi- with different dianhydrides.

| Dianhydride Co-monomer | Polymer Type | Glass Transition Temperature (Tg) (°C) | Thermal Stability (5% Weight Loss, °C) | Solubility |

| Pyromellitic Dianhydride (PMDA) | Aliphatic-Aromatic Polyimide | High | > 400 | Generally soluble in polar aprotic solvents |

| 4,4'-Oxydiphthalic Dianhydride (ODPA) | Aliphatic-Aromatic Polyimide | High | > 400 | Good solubility in various organic solvents |

| 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA) | Aliphatic-Aromatic Polyimide | 252-398 | > 400 | Good solubility in common solvents |

| 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[1,3-isobenzofurandione] | Complex Polyimide | High | - | Soluble in polar aprotic solvents |

Mechanistic Investigations of Chemical Reactivity

Nucleophilic Reactivity of Amines, C36-Alkylenedi-

The fundamental reactive nature of Amines, C36-alkylenedi- stems from the lone pair of electrons on the nitrogen atoms of the primary amine groups. This electron pair allows the molecule to act as a nucleophile, seeking and attacking electrophilic centers in other molecules. evitachem.com The nucleophilicity of amines is a key factor governing their reaction rates and pathways. Generally, the nucleophilicity of amines correlates with their basicity; however, steric and electronic factors can significantly influence this relationship. mdpi.commdpi.com

The long, bulky C36 alkyl chain in Amines, C36-alkylenedi- introduces considerable steric hindrance around the amine groups. This steric bulk can impede the approach of the nucleophilic nitrogen to the electrophilic center of a reaction partner, potentially slowing down the reaction rate compared to less hindered, short-chain diamines. mdpi.com However, the flexibility of the long alkyl chain may mitigate some of this steric hindrance.

The reactivity of the two amine groups can also be influenced by the structure of the C36 backbone, which is typically a mixture of cyclic and acyclic isomers formed during the dimerization of fatty acids. atamanchemicals.com This isomeric mixture can lead to slight variations in the accessibility and reactivity of the amine groups.

In reactions with electrophiles such as epoxides or isocyanates, the primary amine undergoes a nucleophilic attack on the electrophilic carbon atom. For instance, in the curing of epoxy resins, the nitrogen atom attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group. mdpi.comresearchgate.net This newly formed secondary amine is also nucleophilic and can react with another epoxy group, leading to the formation of a tertiary amine and further cross-linking. mdpi.com The hydroxyl group generated in the initial reaction can also act as a catalyst, accelerating subsequent epoxy-amine reactions through hydrogen bonding, a phenomenon known as autocatalysis. mdpi.comresearchgate.net

The table below presents a qualitative comparison of factors influencing the nucleophilic reactivity of Amines, C36-alkylenedi- in comparison to a shorter chain diamine like hexamethylenediamine.

| Factor | Amines, C36-Alkylenedi- | Hexamethylenediamine | Influence on Reactivity |

| Basicity | Similar to other primary alkyl amines | Similar to other primary alkyl amines | A primary determinant of nucleophilicity. |

| Steric Hindrance | High, due to the long and bulky C36 alkyl chain | Low | Increased steric hindrance can decrease the reaction rate. |

| Chain Flexibility | High | Moderate | Can partially offset the effects of steric hindrance. |

| Solubility | Good in nonpolar organic solvents | Good in polar solvents | The choice of solvent can significantly impact reaction kinetics. scispace.com |

| Autocatalysis | Significant in reactions generating hydroxyl groups (e.g., with epoxides) | Significant in reactions generating hydroxyl groups | Can lead to an acceleration of the reaction rate as it progresses. |

Formation and Characterization of Reaction Intermediates

In polyamide synthesis, the reaction between the diamine and a dicarboxylic acid (or its derivative) forms an amide intermediate. studymind.co.uk The progress of this reaction can be monitored by FTIR spectroscopy through the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands. google.com

When used as a curing agent for epoxy resins, the initial nucleophilic attack of the primary amine on the epoxy ring forms a β-amino alcohol intermediate. mdpi.comrsc.org This can be observed by FTIR spectroscopy by monitoring the decrease in the intensity of the band corresponding to the epoxy group (around 915 cm⁻¹) and the appearance of a broad band for the hydroxyl group (around 3400 cm⁻¹). semanticscholar.orgresearchgate.netcore.ac.uk 1H NMR spectroscopy can also be used to follow the reaction, with the disappearance of the signals for the epoxy protons and the appearance of new signals for the methine and methylene (B1212753) protons adjacent to the newly formed hydroxyl and amino groups. mdpi.comrsc.org

The following table provides expected spectroscopic data for the characterization of intermediates formed during the reaction of a primary amine with an epoxide, which is analogous to the reactions of Amines, C36-alkylenedi-.

| Spectroscopic Technique | Reactant (Epoxide) | Reactant (Primary Amine) | Intermediate (β-Amino Alcohol) |

| FTIR (cm⁻¹) | ~915 (epoxy ring vibration) | ~3300-3400 (N-H stretch) | ~3400 (broad O-H stretch), disappearance of 915 band |

| ¹H NMR (ppm) | ~2.5-3.5 (protons on the epoxy ring) | ~2.5-3.0 (protons on carbon adjacent to NH₂) | Appearance of new signals for CH-OH and CH-NH protons |

| ¹³C NMR (ppm) | ~40-50 (carbons of the epoxy ring) | ~40-50 (carbon adjacent to NH₂) | Appearance of new signals for C-OH and C-NH carbons |

Note: Specific chemical shifts and absorption frequencies can vary depending on the exact molecular structure and the solvent used.

Kinetic Studies of Amines, C36-Alkylenedi- Reactions

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For Amines, C36-alkylenedi-, kinetic investigations are essential for optimizing polymerization processes and controlling the properties of the resulting materials. The reaction rates are influenced by several factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts. studymind.co.uk

The reaction of diamines with diisocyanates to form polyureas is typically very fast, often occurring readily at room temperature. mdpi.com In contrast, the reaction with dicarboxylic acids to form polyamides generally requires higher temperatures and sometimes a catalyst to proceed at a reasonable rate. netjournals.org

For the curing of epoxy resins, the kinetics can be complex. The initial reaction of the primary amine with the epoxy group is followed by the reaction of the secondary amine, which generally has a different rate constant. mdpi.com Furthermore, the autocatalytic effect of the hydroxyl groups formed during the reaction leads to a progressive acceleration of the curing process. researchgate.net

A study on the reaction of hydrogenated C36 dimer fatty acid with 2,7-diaminofluorene (B165470) in the melt phase found that the polyamidation reaction followed second-order kinetics up to a certain conversion, after which it transitioned to a third-order reaction. netjournals.org The activation energy for the second-order reaction was determined to be 48.55 kJ/mol. netjournals.org While this study used a different diamine, the C36 dicarboxylic acid is the precursor to Amines, C36-alkylenedi-, making the kinetic data relevant for understanding the reactivity of the C36 backbone.

The following table presents representative kinetic data for reactions analogous to those involving Amines, C36-alkylenedi-.

| Reaction System | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| Hydrogenated C36 Dimer Fatty Acid + 2,7-Diaminofluorene | 135 | 0.00013 (m.mol Kg⁻¹)⁻¹ min⁻¹ | 48.55 | netjournals.org |

| Hydrogenated C36 Dimer Fatty Acid + 2,7-Diaminofluorene | 150 | 0.00021 (m.mol Kg⁻¹)⁻¹ min⁻¹ | 48.55 | netjournals.org |

| Hydrogenated C36 Dimer Fatty Acid + 2,7-Diaminofluorene | 160 | 0.00028 (m.mol Kg⁻¹)⁻¹ min⁻¹ | 48.55 | netjournals.org |

| Hydrogenated C36 Dimer Fatty Acid + 2,7-Diaminofluorene | 170 | 0.00037 (m.mol Kg⁻¹)⁻¹ min⁻¹ | 48.55 | netjournals.org |

| N,N-dimethyldecylamine + Dimethyl Carbonate | 125 | 5.5 x 10⁻⁶ L mol⁻¹ s⁻¹ | 79 | rsc.org |

Elucidation of Reaction Pathways in Complex Systems

In complex systems such as polymerization reactions, Amines, C36-alkylenedi- can participate in multiple reaction pathways, leading to the formation of linear polymers, cross-linked networks, and various side products. Elucidating these pathways is critical for controlling the final polymer architecture and properties.

Polyamide Synthesis: In the synthesis of polyamides from a diamine and a dicarboxylic acid, the primary reaction pathway is the formation of amide linkages through a condensation reaction, with the elimination of water. studymind.co.uk The reaction proceeds through an amide intermediate. studymind.co.uk The stoichiometry of the reactants is crucial; an excess of the diamine will result in a polymer with amine end-groups, while an excess of the dicarboxylic acid will lead to carboxylic acid end-groups. The long, flexible C36 chain of the diamine imparts flexibility and hydrophobicity to the resulting polyamide. sci-hub.se

Polyurethane Synthesis: In polyurethane formation, the amine groups of Amines, C36-alkylenedi- react with isocyanate groups (R-N=C=O) to form urea (B33335) linkages. mdpi.com This reaction is typically much faster than the reaction of isocyanates with alcohols to form urethane (B1682113) linkages. mdpi.com The reaction pathway involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. The resulting polyurea will have a structure dictated by the C36 diamine and the diisocyanate used.

Epoxy Curing: The curing of epoxy resins with Amines, C36-alkylenedi- involves a complex network of reactions. The primary reaction pathway is the step-wise addition of the primary and then the secondary amine to the epoxy rings, as described earlier. mdpi.com This leads to the formation of a three-dimensional cross-linked network. mdpi.com The degree of cross-linking is dependent on the functionality of the epoxy resin and the diamine. Side reactions, such as the etherification of the epoxy group by the newly formed hydroxyl groups, can also occur, especially at higher temperatures. researchgate.net The bulky C36 chain can influence the network structure by creating larger distances between cross-links, which can affect the mechanical properties of the cured resin, such as its flexibility and toughness. mdpi.com

A simplified reaction pathway for the curing of a diepoxide with Amines, C36-alkylenedi- can be visualized as follows:

Initial Attack: A primary amine group of the C36-diamine attacks an epoxy group, forming a secondary amine and a hydroxyl group.

Chain Extension/Branching: The newly formed secondary amine, as well as the second primary amine group on the same C36-diamine molecule, can react with other epoxy groups, leading to chain extension and the formation of branched structures.

Cross-linking: As the reaction progresses, the secondary amines formed continue to react with available epoxy groups, leading to the formation of tertiary amines and the creation of a fully cross-linked, three-dimensional network.

Autocatalysis: The hydroxyl groups generated throughout the process catalyze further epoxy-amine reactions, accelerating the curing process.

The elucidation of these pathways often involves a combination of techniques, including spectroscopy (FTIR, NMR) to identify functional groups and intermediates, chromatography (e.g., size-exclusion chromatography) to monitor the growth of polymer chains, and thermal analysis (e.g., differential scanning calorimetry) to study the kinetics of the curing process.

Applications in Advanced Polymer and Materials Science Research

Amines, C36-Alkylenedi- as Monomers in Polymer Synthesis

The presence of two primary amine groups makes Amines, C36-alkylenedi- a valuable monomer for step-growth polymerization, enabling its integration into a variety of polymer families.

Amines, C36-alkylenedi- is a key component in the synthesis of specialty polyamides, often termed dimer-based polyamides. These polymers are created through a polycondensation reaction between the C36 dimer diamine and a dicarboxylic acid (or its derivative).

The structure of the C36 dimer diamine plays a critical role in controlling the final properties of the polyamide. Unlike traditional short-chain aliphatic or aromatic diamines that lead to rigid, crystalline polymers (like many nylons), the long and bulky C36 alkyl backbone introduces significant structural disruption. This disruption limits the formation of large, ordered crystalline domains. nih.gov As a result, polyamides synthesized with Amines, C36-alkylenedi- are typically amorphous or semi-crystalline with a low degree of crystallinity. researchgate.net This molecular architecture leads to polymers that are more flexible, less rigid, and have lower softening points compared to their short-chain counterparts. nih.govresearchgate.net The specific properties can be further tuned by selecting different diacid co-monomers. researchgate.net

The table below illustrates the effect of diamine structure on the properties of dimer acid-based polyamides.

| Property | Polyamide with Aromatic Diamine (DAP) | Polyamide with Aliphatic Diamine (DAH) |

| Tensile Strength | Higher | Lower |

| Adhesion Strength | Higher | Lower |

| Glass Transition (Tg) | Higher | Lower |

| Melting Point (Tm) | Higher | Lower |

| Softening Point | 112-115°C | 98-121°C |

| This table is based on comparative data for dimer acid-based polyamides, illustrating how a more rigid aromatic diamine versus a more flexible aliphatic diamine affects final properties. researchgate.net The use of a very long and flexible C36-alkylenedi- amine would be expected to further enhance flexibility and lower the transition temperatures. |

In the fields of polyurea and polyurethane chemistry, Amines, C36-alkylenedi- serves as a high-molecular-weight chain extender or a soft segment component. The fundamental reaction for polyurea formation is the rapid polyaddition of a diamine with a diisocyanate, forming urea (B33335) linkages (-NH-CO-NH-). thepolyureacompany.comprimeauxassociates.com

When Amines, C36-alkylenedi- is used, its long C36 aliphatic chain becomes incorporated into the polymer backbone. This segment, being flexible and non-polar, constitutes a "soft segment" within the polymer structure. In contrast, the urea linkages formed from the reaction with the diisocyanate create "hard segments" capable of strong hydrogen bonding. mdpi.com This segmented architecture is the basis for the elastomeric properties of many polyurethanes and polyureas. The incorporation of the C36 moiety imparts:

Increased Flexibility and Elasticity: The long alkyl chain allows for greater chain mobility.

Enhanced Hydrophobicity: The large hydrocarbon structure reduces water absorption.

Improved Performance at Low Temperatures: The flexible chain can lower the glass transition temperature.

Similarly, in hybrid poly(urethane-urea) systems, the diamine reacts alongside polyols with diisocyanates. qucosa.de Due to the significantly higher reactivity of the amine groups compared to hydroxyl groups, the urea-forming reaction proceeds much faster. mdpi.com

Amines, C36-alkylenedi- can be effectively used to functionalize or cross-link polymers that have been modified with maleic anhydride. Maleic anhydride can be grafted onto polymer backbones, such as polyethylene or polypropylene, introducing reactive anhydride rings.

The primary amine groups of the C36 dimer diamine readily react with these maleic anhydride groups via a ring-opening reaction to form amide bonds. researchgate.net Since the diamine has two reactive sites, it can bridge two different maleated polymer chains. This reaction can be used to:

Chain Extend: Increase the molecular weight of the maleated polymer.

Cross-link: Form a network structure, converting a thermoplastic into a thermoset material.

Act as a Compatibilizer: In polymer blends, the reaction at the interface can create graft copolymers that improve adhesion and miscibility between otherwise immiscible phases. researchgate.net

Role in Cross-Linking and Polymer Network Formation

Beyond its role as a linear monomer, Amines, C36-alkylenedi- is a highly effective cross-linking agent, also known as a curing agent or hardener, particularly for epoxy resin systems. Cross-linking is the process of forming covalent bonds to join polymer chains together, creating a three-dimensional polymer network. science.gov

In epoxy systems, the primary amine groups of the C36 dimer diamine react with the epoxide rings of the epoxy resin in a ring-opening addition reaction. Each primary amine group has two active hydrogens, allowing it to react with two epoxy groups. Therefore, one molecule of C36 dimer diamine can potentially bond with up to four epoxy rings, making it a tetra-functional cross-linker.

The defining feature of using Amines, C36-alkylenedi- as a cross-linker is the long, flexible C36 chain that separates the reactive amine ends. This structure results in a polymer network with:

Low Cross-link Density: The distance between cross-linking points is large, leading to a softer, more flexible, and less brittle cured material compared to networks formed with short-chain diamines.

Increased Toughness and Impact Resistance: The flexible C36 segments can absorb and dissipate energy, preventing crack propagation.

Enhanced Hydrophobicity: The aliphatic nature of the cross-linker reduces the water uptake of the final thermoset material.

These characteristics are particularly valuable in applications requiring durable and flexible coatings, adhesives, and sealants.

Research on Material Performance Enhancement through Amines, C36-Alkylenedi- Integration

The integration of the C36 dimer diamine into polymer structures is a key strategy for enhancing specific material performance characteristics, most notably thermal stability.

The thermal stability of a polymer is its ability to resist degradation at high temperatures. The incorporation of Amines, C36-alkylenedi- influences this property in complex ways depending on the polymer system.

However, in other systems, polymers derived from dimer acids have been noted for their impressive thermal stability. researchgate.net For instance, certain poly(silyl ether)s with flexible aliphatic backbones have shown good thermal stability with decomposition temperatures often above 350°C. mdpi.com The large, bulky structure of the C36 moiety can also sterically hinder chain mobility and certain degradation pathways, contributing positively to stability under specific conditions. Therefore, the effect of the C36-alkylenedi- unit on thermal stability is a result of a trade-off between the inherent stability of the bonds in its long alkyl chain and the way it modifies the morphology and intermolecular interactions of the final polymer.

| Polymer System Component | Typical Decomposition Onset (T-5%) | Glass Transition Temp. (Tg) | Reference |

| Isohexide-derived Poly(silyl ether)s (rigid bicyclic structure) | 347–446 °C | 42–120 °C | mdpi.com |

| Chainlike Poly(silyl ether)s (aromatic backbone) | ~470 °C | Higher than aliphatic | mdpi.com |

| Chainlike Poly(silyl ether)s (aliphatic backbone) | ~470 °C | ~ -80 °C | mdpi.com |

| This table presents thermal data for poly(silyl ether)s with different backbone structures to illustrate the relationship between structural rigidity and thermal properties. mdpi.com The flexible, aliphatic C36-alkylenedi- would contribute to polymers with lower Tg values, similar to the aliphatic backbone polymers shown. |

Mechanical Strength and Resilience in Composites

The incorporation of Amines, C36-alkylenedi- into polymer composites has been shown to have a profound impact on their mechanical properties. The long aliphatic backbone of this diamine introduces flexibility into the polymer network, which can lead to an increase in toughness and impact strength. When used as a curing agent for epoxy resins, it can create a less densely cross-linked network compared to shorter-chain amines, resulting in a material that is less brittle and more capable of absorbing energy before fracturing.

Research into reactive polyamides synthesized from C36 dimer acids, the precursor to Amines, C36-alkylenedi-, and various polyamines has demonstrated their effectiveness as epoxy curing agents. Cured products using these polyamides have shown notable mechanical performance. For instance, a cured product derived from a C36 diacid-based reactive polyamide exhibited a tensile strength of 361 kg/cm ² and a scratch hardness of 23.8 N kpi.ua. The specific mechanical properties can be tailored by adjusting the ratio of the C36 diacid to the polyamine during the synthesis of the reactive polyamide kpi.ua.

The table below illustrates the effect of the C36 diacid to tetraethylenetetramine (TEPA) ratio on the mechanical properties of the resulting cured epoxy product kpi.ua.

| C36 Diacid:TEPA Ratio | Scratch Hardness (N) | Tensile Strength ( kg/cm ²) |

| 1.00:1.25 | - | - |

| 1.00:1.50 | 23.8 | 361 |

| Data derived from studies on reactive polyamides based on C36 dimer acids. |

Chemical Resistance and Environmental Durability

Beyond mechanical enhancements, Amines, C36-alkylenedi- contributes significantly to the chemical resistance and environmental durability of polymer composites. The hydrophobic nature of the long C36 alkyl chain helps to repel water and other polar solvents, thereby improving the hydrolytic stability of the material. This is a critical attribute for composites used in environments where they are exposed to moisture, which can degrade the polymer matrix and the fiber-matrix interface over time.

Polymers formulated with C36 dimer acid derivatives have demonstrated impressive resistance to a variety of solvents and chemicals kpi.uaresearchgate.net. Cured epoxy products based on C36 diacid-derived reactive polyamides have been found to be resistant to various chemical agents kpi.ua. The inherent flexibility imparted by the C36 backbone can also enhance the resistance to environmental stress cracking. This phenomenon occurs when a material under tensile stress is exposed to a chemical agent, leading to the formation and propagation of cracks at stress levels much lower than those that would cause failure in a non-corrosive environment. The ability of the flexible C36 chain to accommodate strain can mitigate the initiation of such cracks.

The table below provides a general overview of the chemical resistance of epoxy systems, which can be enhanced by the use of long-chain amine curing agents like those derived from C36 dimer acids.

| Chemical Agent | General Resistance of Epoxy |

| Acids (dilute) | Good to Excellent |

| Alkalis | Excellent |

| Solvents (e.g., Acetone) | Fair to Good |

| Water | Excellent |

| General chemical resistance of epoxy resins. Specific performance can be influenced by the type of curing agent used. |

Further research into the specific performance of composites containing Amines, C36-alkylenedi- is ongoing to fully quantify its benefits in terms of long-term durability and resistance to a broader range of chemical and environmental stressors.

Theoretical and Computational Chemistry of Amines, C36 Alkylenedi Systems

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, preferred geometries, and conformational energetics of molecules like "Amines, C36-alkylenedi-". These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

For a C36-alkylenediamine, the long, flexible aliphatic chain can adopt a vast number of conformations. Quantum chemical calculations can determine the relative energies of these conformers, identifying low-energy, stable structures. Key parameters such as bond lengths, bond angles, and dihedral angles are optimized to find the equilibrium geometry. For instance, calculations on similar aliphatic amines have been used to accurately predict acid-base properties (pKa values) by modeling the energetics of protonation at the amine sites. ornl.govnih.gov Understanding the molecule's conformation is critical as it influences how the amine groups are presented for reaction and how the chains pack in a polymer matrix.

Research Findings:

Conformational Analysis: Calculations would reveal that the lowest energy conformation of a C36-alkylenediamine is a linear, extended zig-zag chain, which maximizes the distance between terminal amine groups and minimizes steric hindrance.

Electronic Properties: The distribution of electron density, particularly the lone pairs on the nitrogen atoms, can be mapped. This is crucial for understanding the nucleophilicity of the amine groups, which is the basis for their reaction with, for example, carboxylic acids or anhydrides during polymerization.

Spectroscopic Properties: Quantum calculations can predict spectroscopic data, such as vibrational frequencies (IR spectroscopy), which can be used to identify the compound and analyze its structural features.

Below is an illustrative data table of calculated properties for a model C36-alkylenediamine.

| Property | Calculated Value (Illustrative) | Method | Significance |

| Total Energy | -1750.34 Hartrees | DFT (B3LYP/6-31G) | Provides a baseline for comparing the stability of different conformers. |

| N-H Bond Length | 1.01 Å | DFT (B3LYP/6-31G) | Standard bond length, confirms typical amine structure. |

| C-N-H Bond Angle | 110.5° | DFT (B3LYP/6-31G) | Indicates the geometry around the nitrogen atom. |

| HOMO-LUMO Gap | 5.8 eV | DFT (B3LYP/6-31G) | Relates to the electronic excitability and reactivity of the molecule. |

| Calculated pKa1 | 10.8 | DFT with Solvent Model | Predicts the basicity of the first amine group. ornl.govnih.gov |

Molecular Dynamics Simulations of Polymerization Processes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For "Amines, C36-alkylenedi-", MD is an invaluable tool for studying the process of polymerization and predicting the properties of the resulting polymer. acs.orgfigshare.com

In an MD simulation, a "box" of molecules is created, containing the C36-diamine monomers and other reactants (e.g., diacids or dianhydrides). The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over short time steps. This allows researchers to observe processes like diffusion, chain entanglement, and the early stages of polymer chain formation. mdpi.com

Research Findings:

Monomer Diffusion: Simulations can calculate the diffusion coefficient of the C36-diamine in a reaction medium, which is a key parameter for determining reaction rates.

Intermolecular Interactions: The simulation can detail the non-covalent interactions, such as hydrogen bonding between amide groups and van der Waals forces between the long aliphatic chains, which are critical for the cohesion and mechanical properties of the final polymer. escholarship.org

The following table presents typical outputs from an MD simulation of a polyamide melt formed from a C36-alkylenediamine.

| Parameter | Simulated Value (Illustrative) | Significance |

| Density of Polymer Melt | 0.95 g/cm³ | Predicts the bulk density of the resulting material. acs.org |

| Radius of Gyration (Rg) | 35 Å | Measures the average size and compactness of a single polymer chain. |

| End-to-End Distance | 85 Å | Describes the average distance between the ends of a polymer chain. |

| Hydrogen Bond Count | 1.8 per repeat unit | Quantifies the extent of hydrogen bonding, a key factor in material strength. |

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the precise chemical pathway by which "Amines, C36-alkylenedi-" reacts to form polymers is crucial for optimizing reaction conditions and controlling polymer properties. Computational modeling, using quantum chemical methods, can map out the entire reaction energy profile for processes like polyamidation (reaction with a dicarboxylic acid) or polyimidization (reaction with a dianhydride).

This involves calculating the energies of the reactants, products, and any intermediate structures. Crucially, the high-energy transition state (TS) for each reaction step can be located and characterized. The energy difference between the reactants and the transition state, known as the activation energy (Ea), determines the rate of the reaction.

Research Findings:

Polyamidation Mechanism: For the reaction with a dicarboxylic acid, modeling would confirm a two-step mechanism: 1) Formation of an ammonium-carboxylate salt, followed by 2) Dehydration at elevated temperatures to form the amide bond. The transition state for the second step would involve a tetrahedral intermediate.

Side Reactions: Computational models can explore potential side reactions, such as cyclization of the diamine or degradation pathways at high temperatures, helping to define optimal process parameters. sabanciuniv.edunih.gov

Catalytic Effects: The effect of catalysts can be modeled by including the catalytic species in the calculations and determining how it lowers the activation energy of the rate-determining step.

This table illustrates the kind of energetic data that can be obtained for the key amide-forming reaction step.

| Reaction Step | Species | Relative Energy (kcal/mol) (Illustrative) | Key Structural Feature |

| 1 | Reactants (Amine + Carboxylic Acid) | 0 | Separated molecules |

| 2 | Transition State (TS) | +25 | Partially formed C-N bond, proton transfer |

| 3 | Product (Amide + Water) | -5 | Planar amide bond formed |

Structure-Reactivity Relationship Prediction via Computational Methods

Structure-Reactivity Relationships (SRRs), often quantified in Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate a molecule's structural or electronic features with its reactivity or other properties. nih.gov For "Amines, C36-alkylenedi-", computational methods can generate a wide range of "descriptors" that can be used to predict its reactivity in polymerization.

These descriptors are calculated values that represent different aspects of the molecule's character. By comparing these descriptors for a series of different diamines (e.g., by varying the chain length), a predictive model can be built.

Research Findings:

Nucleophilicity Prediction: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the calculated charge on the nitrogen atoms can be strongly correlated with the nucleophilicity of the amine groups. A higher HOMO energy generally indicates a more reactive nucleophile.

Steric Effects: Steric descriptors, such as molecular volume or surface area around the amine group, can quantify how the long C36 chain might hinder the approach of other reactants, potentially slowing down the reaction rate compared to shorter diamines.

Predictive Models: By establishing a correlation for a known set of diamines, one could predict the relative polymerization reactivity of a novel or modified C36-diamine without needing to synthesize and test it experimentally. Studies on various aliphatic amines have successfully used such models to predict toxicological properties. nih.govresearchgate.net

The table below shows a set of calculated descriptors for a C36-alkylenediamine that could be used in an SRR model.

| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) | Predicted Influence on Reactivity |

| Electronic | Charge on Nitrogen (Mulliken) | -0.75 e | More negative charge correlates with higher nucleophilicity. |

| Electronic | HOMO Energy | -6.2 eV | Higher energy (less negative) indicates greater ease of donating electrons. |

| Steric | Molecular Volume | 980 ų | Larger volume may introduce steric hindrance. |

| Thermodynamic | Proton Affinity | 225 kcal/mol | A direct measure of the molecule's gas-phase basicity and nucleophilicity. |

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Reaction Monitoring (e.g., Infrared Spectroscopy)

Spectroscopic methods, especially Fourier-transform infrared (FTIR) spectroscopy, are invaluable tools for real-time, non-destructive monitoring of chemical reactions involving Amines, C36-alkylenedi-. wiley.com These techniques allow researchers to track the consumption of reactants and the formation of products by observing changes in the characteristic vibrational frequencies of functional groups. youtube.com

In-situ FTIR spectroscopy, utilizing probes inserted directly into a reaction vessel, provides a continuous stream of data on the reaction's progress. mdpi.com This enables a detailed understanding of reaction kinetics, the identification of transient intermediates, and the precise determination of reaction endpoints without the need for time-consuming sample extraction and preparation. mdpi.commdpi.com For instance, in the synthesis of polyamides from C36-alkylenedi- and a diacid, FTIR can monitor the disappearance of the amine (N-H) and carboxylic acid (O-H) bands and the simultaneous appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands. researchgate.net

Operando spectroscopy further enhances this capability by combining analytical techniques, such as IR spectroscopy with mass spectrometry, to simultaneously analyze the chemical state of a catalyst and the composition of the products under realistic reaction conditions. wiley.com This provides a more holistic view of the reaction mechanism.

The table below summarizes key infrared absorption bands used to monitor polymerization reactions with C36-alkylenedi-.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Amine (Reactant) | N-H Stretch | 3300 - 3500 | Disappearance indicates consumption of the C36-alkylenedi- monomer. |

| Carboxylic Acid (Reactant) | O-H Stretch | 2500 - 3300 (broad) | Disappearance indicates consumption of the diacid co-monomer. |

| Amide (Product) | N-H Stretch | 3300 - 3500 | Appearance/change in shape signifies polymer formation. |

| Amide (Product) | C=O Stretch (Amide I) | 1630 - 1695 | Appearance is a primary indicator of polyamide formation. researchgate.net |

| Amide (Product) | N-H Bend (Amide II) | 1510 - 1570 | Appearance confirms the formation of the amide linkage. researchgate.net |

Chromatographic Methods for Product Purity and Composition Analysis

Chromatography is the cornerstone for assessing the purity and composition of Amines, C36-alkylenedi- and its reaction products. The choice between gas and liquid chromatography depends primarily on the volatility and thermal stability of the analytes. helsinki.filibretexts.org

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. bitesizebio.com When analyzing amine streams, GC can determine the concentration of the amine, water, and certain degradation products. The sample is vaporized and carried by an inert gas through a column, where separation occurs based on differential interactions with a stationary phase. libretexts.org Common detectors include the Flame Ionization Detector (FID) and the Mass Spectrometer (MS), the latter providing definitive structural identification of separated components. nih.gov For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power. dlr.de

High-Performance Liquid Chromatography (HPLC) is the predominant method for analyzing non-volatile or thermally labile compounds, making it highly suitable for long-chain diamines and their polymeric derivatives. helsinki.fi Since simple aliphatic amines often lack a UV-absorbing chromophore, pre-column derivatization is frequently employed to attach a UV-active or fluorescent tag, enhancing detection sensitivity. sigmaaldrich.com Reversed-phase HPLC on C18 columns is a common approach for separating amines and their derivatives. sigmaaldrich.com Besides UV detectors, Evaporative Light Scattering Detectors (ELSD) or mass spectrometers can be used for detection without derivatization. sielc.com

The following table compares the application of GC and HPLC for the analysis of C36-alkylenedi- and related products.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation of volatile compounds in the gas phase. libretexts.org | Separation of soluble compounds in the liquid phase. |

| Sample Requirement | Must be volatile and thermally stable. | Must be soluble in the mobile phase. |

| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen). bitesizebio.com | Liquid solvent or mixture of solvents. |

| Typical Stationary Phase | High-boiling point liquid coated on a solid support. bitesizebio.com | Silica-based particles (e.g., C18). sigmaaldrich.com |

| Common Detectors | Mass Spectrometry (MS), Flame Ionization Detector (FID). nih.gov | UV-Visible, Mass Spectrometry (MS), Evaporative Light Scattering (ELSD). sielc.com |

| Application for C36-alkylenedi- | Analysis of purity, residual solvents, and volatile degradation products. | Purity analysis, quantification, analysis of non-volatile derivatives and polymers. helsinki.fi |

| Derivatization | May be used to increase volatility. | Often required for UV detection of underivatized amines. sigmaaldrich.com |

Advanced Characterization of Derived Polymeric Structures

Polymers synthesized from Amines, C36-alkylenedi-, such as polyamides, possess unique properties attributable to their long, flexible C36 alkyl chain. A multi-faceted analytical approach is required to fully characterize these structures.

Thermal Analysis: The thermal properties of polymers are critical for determining their processing conditions and application limits.

Differential Scanning Calorimetry (DSC) measures heat flow to a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). scu.ac.ir These parameters define the polymer's operational temperature range and processability. scu.ac.irresearchgate.net

Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated, providing information on its thermal stability and degradation profile. researchgate.net The temperature at which significant weight loss occurs is a key indicator of the material's heat resistance.

X-ray Diffraction (XRD): This technique is used to probe the bulk structure of the polymer, revealing whether the material is amorphous or possesses crystalline domains. researchgate.net The degree of crystallinity significantly influences the mechanical and thermal properties of the polymer.

The table below summarizes techniques used to characterize polymeric structures derived from C36-alkylenedi-.

| Technique | Abbreviation | Information Provided | Typical Findings for C36-Diamine Polymers |

| Nuclear Magnetic Resonance | NMR | Detailed molecular structure, repeat units, end-group analysis, solution conformation. brad.ac.ukusm.edu | Confirms polyamide structure; quantifies amine/acid end groups to estimate molecular weight. |

| Differential Scanning Calorimetry | DSC | Glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures. scu.ac.ir | Determines processing window and service temperature; the long C36 chain influences chain packing and transition temperatures. |

| Thermogravimetric Analysis | TGA | Thermal stability, degradation temperature, char yield. researchgate.net | Assesses the upper-temperature limit for applications and provides insights into degradation mechanisms. |

| X-ray Diffraction | XRD | Degree of crystallinity (amorphous vs. semi-crystalline structure). researchgate.netnih.gov | Reveals how the flexible C36 segment affects the polymer's ability to form ordered crystalline regions. |

Methodologies for Environmental Fate Studies

Understanding the environmental fate of Amines, C36-alkylenedi- is essential for assessing its environmental impact. ieaghg.org This involves studying processes like biodegradation, hydrolysis, and soil/sediment adsorption. nih.gov These studies often rely on highly sensitive analytical methods to detect the compound and its degradation products at low concentrations in complex environmental matrices like water, soil, and sludge. nih.gov

A common strategy involves using a ¹⁴C-radiolabeled version of the amine to facilitate tracking and mass balance calculations, ensuring that all transformation products are accounted for. nih.gov

Sample Preparation: A crucial first step in environmental analysis is sample preparation, which aims to isolate and concentrate the analytes of interest from the sample matrix. nih.gov Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which effectively remove interfering substances and prepare the sample for instrumental analysis. nih.govresearchgate.net

Analytical Determination:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the premier technique for environmental analysis due to its exceptional sensitivity and selectivity. nih.gov It allows for the confident detection and quantification of the parent amine and its metabolites at trace levels (parts-per-billion or lower). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For degradation products that are sufficiently volatile, GC-MS provides high-resolution separation and definitive identification. nih.gov

The following table outlines common environmental fate studies and the analytical methods used.

| Environmental Fate Study | Objective | Key Parameters Measured | Primary Analytical Methodology |

| Aerobic Soil/Aquatic Degradation | To determine the rate and extent of biodegradation in soil and water-sediment systems. nih.gov | Half-life (DT₅₀), extent of mineralization to CO₂. nih.gov | LC-MS/MS for parent compound and metabolites; Scintillation counting for ¹⁴CO₂. |

| Hydrolysis | To assess the stability of the compound in water at different pH values. nih.gov | Rate of abiotic degradation as a function of pH. | HPLC or LC-MS/MS to measure the concentration of the parent amine over time. |

| Adsorption/Desorption | To quantify the compound's tendency to bind to soil and sediment particles. nih.gov | Soil organic carbon-water (B12546825) partitioning coefficient (Koc). | LC-MS/MS analysis of the aqueous phase to determine the amount of amine sorbed to the solid phase. |

| Bioaccumulation | To evaluate the potential for the compound to accumulate in aquatic organisms. | Bioconcentration Factor (BCF). | LC-MS/MS analysis of tissue extracts. |

Environmental Transformation and Degradation Research

Biodegradation Pathways and Mechanisms

The primary mechanism for the environmental breakdown of "Amines, C36-alkylenedi-" is biodegradation. Studies have shown that this substance is biodegradable, although it does not meet the criteria for being readily biodegradable under the stringent conditions of Organisation for Economic Co-operation and Development (OECD) guidelines. industrialchemicals.gov.au

A key study on the ready biodegradability of "Amines, C36-alkylenedi-" demonstrated degradation ranging from 32% to 66.5% over a 28-day period. industrialchemicals.gov.au This indicates that while microbial degradation occurs, it may proceed at a moderate rate in the environment. The substance is, however, not considered to be persistent. industrialchemicals.gov.au

The biodegradation of long-chain alkylamines, a class to which "Amines, C36-alkylenedi-" belongs, is typically initiated by microbial enzymatic action. The proposed pathway for similar primary fatty amines involves the cleavage of the C-N bond, which yields the corresponding alkanals and ammonium (B1175870). nih.gov The alkanals are subsequently oxidized to fatty acids, which can then be further metabolized by microorganisms. nih.gov For long-chain alkylamines, the degradation process is influenced by factors such as bioavailability, which can be limited for water-insoluble compounds. researchgate.net

The biodegradation of fatty amines can be initiated through two primary routes: cleavage of the Calkyl–N bond or oxidation at the far end of the alkyl chain. nih.gov In the case of ethoxylated fatty amines, a central fission of the molecule has been observed, where a Pseudomonas species was found to cleave the C(alkyl)-N bond and utilize the alkyl chain as a source of carbon and energy. nih.gov

Table 1: Biodegradability of Amines, C36-alkylenedi-

| Test Guideline | Duration | Result | Classification | Source |

|---|

Environmental Fate Modeling and Prediction

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. researchgate.netrsc.org These models integrate a substance's physical-chemical properties with environmental parameters to estimate its likely concentrations in various environmental compartments such as air, water, soil, and sediment. researchgate.net

For "Amines, C36-alkylenedi-", with a molecular weight between 500 and 600 Da, some common fate models like EPI Suite™ may have limitations as their training sets may not well-represent compounds in this higher molecular weight range. morressier.com

Qualitative assessments of its environmental fate suggest that when released into the marine environment, "Amines, C36-alkylenedi-" is expected to disperse. industrialchemicals.gov.au Due to its very low water solubility and potential to be cationic, the compound is likely to bind to sediment and be removed from the water column. industrialchemicals.gov.au This partitioning behavior is a critical aspect of its environmental fate.

Models can be used to estimate key environmental parameters even when experimental data is lacking. For instance, the octanol-water partition coefficient (Kow) is a crucial input for these models, indicating a chemical's tendency to partition between organic matter and water. For long-chain aliphatic amines, those with alkyl chains of C14 and longer are considered to have a high potential to bioaccumulate based on modeling. canada.ca Given its C36 structure, "Amines, C36-alkylenedi-" would be predicted to have a high Kow and a significant potential for bioaccumulation in the absence of mitigating factors like metabolism. However, the presence of cationic ions is expected to significantly reduce its bioaccumulation potential. industrialchemicals.gov.au

Table 2: Predicted Environmental Fate of Amines, C36-alkylenedi-

| Environmental Compartment | Predicted Behavior | Influencing Factors | Source |

|---|---|---|---|

| Water | Low solubility, dispersal, partitioning to sediment | Low water solubility, potential cationicity | industrialchemicals.gov.au |

| Sediment | Adsorption | Low water solubility, potential cationicity | industrialchemicals.gov.au |

Future Research Directions and Emerging Trends

Novel Synthetic Approaches for Functionalized Amines, C36-Alkylenedi-

The C36 backbone of the dimer diamine offers a large, primarily aliphatic structure that is a prime target for functionalization. nih.gov Current research is moving beyond the basic diamine to create derivatives with tailored properties. Emerging trends in synthetic chemistry suggest powerful, yet underexplored, avenues for modifying this compound.

One promising area is the direct transformation of C-H bonds into new functional groups (C-X, where X can be nitrogen, oxygen, or carbon), a technique known as C-H functionalization. morressier.com This approach could streamline the synthesis of complex Amines, C36-alkylenedi- derivatives by adding functionality directly onto the hydrocarbon chain, avoiding multi-step reaction sequences. morressier.com Another advanced method involves catalytic dehydrogenation, where catalysts like the PNN pincer ruthenium complex (Milstein catalyst) could be used to form polyamides under milder conditions than traditional high-temperature melt condensation. nih.gov Such catalytic systems offer high selectivity, which could be leveraged to create functional polyamides from modified C36 diamines without the need for tedious protection and deprotection steps for other reactive groups. nih.gov

Future research could focus on developing a modular synthetic strategy, perhaps combining C-H functionalization with other reactions like transamidation, to generate a diverse library of C36-alkylenedi- derivatives from a single precursor. mdpi.com These new functionalized monomers could then be used to synthesize polymers with precisely controlled properties, such as enhanced thermal stability, specific chemical resistance, or unique adhesive capabilities.

Table 1: Potential Novel Synthetic Routes for Functionalized Amines, C36-Alkylenedi-

| Synthetic Approach | Potential Application/Advantage | Relevant Research Finding |

| Catalytic Dehydrogenation | Direct synthesis of polyamides from diols and diamines under milder conditions. nih.gov | A PNN pincer ruthenium complex has been shown to be effective for this reaction with various diols and diamines. nih.gov |

| C-H Functionalization | Allows for late-stage diversification of the C36 backbone to introduce new functionalities directly. morressier.com | Protocols have been established for the C-H functionalization of various organic molecules, which could be adapted. morressier.com |

| Transamidation Chemistry | Enables the diversification of amide-containing derivatives in a single, efficient operation. mdpi.com | Can be combined with C-H arylation to create a modular route to complex amide derivatives. mdpi.com |

| Free Radical Polymerization | Synthesis of polymers with multiple amine groups in each repeating unit for specialized applications like coatings or adhesives. doi.org | Amine-functionalized diene-based polymers have been successfully synthesized using this technique. doi.org |

Innovations in Polymer Design and Multifunctional Materials

Amines, C36-alkylenedi- is a key monomer in the development of high-performance, sustainable polymers due to its unique molecular structure, which includes a branched C36 aliphatic chain. researchgate.netelsevierpure.com This structure is instrumental in designing materials with a combination of flexibility, durability, and processability.

A significant area of innovation is the creation of sustainable polyamide elastomers. In one study, a series of polyamide elastomers were synthesized by copolymerizing Amines, C36-alkylenedi- with aminocaproic acid and adipic acid. elsevierpure.com The introduction of the bulky, branched dimer diamine monomer effectively disrupted the regular molecular packing and reduced the hydrogen bonding density of the polyamide system. This resulted in the formation of numerous small crystals that acted as nucleation sites, which is highly beneficial for creating microcellular foams. elsevierpure.com The long, entangled chains of the dimer diamine also increased the melt strength of the material, allowing for the fabrication of highly expanded, dimensionally stable, and recyclable foams using supercritical CO2. elsevierpure.com

Another major trend is the synthesis of non-isocyanate polyurethanes (NIPUs). mostwiedzy.plrsc.org The traditional synthesis of polyurethanes involves toxic isocyanates. The NIPU process provides a greener alternative by reacting diamines, such as Amines, C36-alkylenedi-, with cyclic carbonates. rsc.orgacs.org Research has demonstrated the successful preparation of environmentally friendly NIPUs through the polyaddition of bio-based cyclic carbonates with dimer diamines. mostwiedzy.pl These materials exhibit good thermal stability and can be synthesized without the use of toxic solvents, making the process highly sustainable. researchgate.net The resulting NIPUs are amorphous polymers whose properties, such as the glass transition temperature (Tg), can be tuned by adjusting the content of the C36 dimer diamine. acs.orgacs.org

Table 2: Polymer Innovations Utilizing Amines, C36-Alkylenedi-

| Polymer System | Key Innovation | Resulting Material Properties | Application |

| Polyamide Elastomers | Use of branched dimer diamine to control crystallinity and increase melt strength. elsevierpure.com | Low hydrogen bonding density, high melt strength, robust dimensional stability. elsevierpure.com | Highly expanded, recyclable microcellular foams. elsevierpure.com |

| Non-Isocyanate Polyurethanes (NIPU) | Replacement of toxic isocyanates with a reaction between dimer diamine and cyclic carbonates. mostwiedzy.plrsc.org | Good thermal stabilities (above 250°C), tunable glass transition temperature (Tg). acs.org | Flexible films, coatings, and foams from sustainable sources. mostwiedzy.placs.org |

| Bio-based Polyamides | Direct polycondensation from fatty dimer diamines and dibasic acids. google.com | Improved low-temperature flexibility, low water absorption, improved abrasion resistance. google.com | Coatings, adhesives, and molding compounds. google.com |

Green Chemistry Principles in Amines, C36-Alkylenedi- Research

The use of Amines, C36-alkylenedi- is inherently aligned with the principles of green chemistry, as it is derived from renewable resources—specifically, dimerized fatty acids from vegetable oils. mostwiedzy.plrsc.org This bio-based origin is a significant driver for its adoption in creating sustainable materials. dokumen.pub Research in this area consistently emphasizes environmentally benign processes.

The synthesis of NIPUs from Amines, C36-alkylenedi- is a prime example of green chemistry in action. This process often utilizes carbon dioxide (CO2) as a reagent to create the necessary cyclic carbonate monomers from epoxides, effectively using a greenhouse gas as a chemical feedstock. acs.org Many of these syntheses are designed to be solvent-free and can proceed without a catalyst, further reducing the environmental impact. researchgate.net Some studies have explored microwave-assisted synthesis in the presence of reusable ionic liquid catalysts, which can significantly intensify the reaction and shorten the required time, leading to energy savings. acs.org

Furthermore, the entire lifecycle of materials derived from Amines, C36-alkylenedi- is being considered from a sustainability perspective. For instance, the polyamide elastomer foams developed using this diamine are designed to be easily recyclable without crosslinking, contributing to a circular economy model. elsevierpure.com The focus is on creating processes that not only use renewable starting materials but also consume less energy, reduce waste, and avoid toxic reagents and solvents. mostwiedzy.plamericochemical.com

Table 3: Application of Green Chemistry Principles in Amines, C36-Alkylenedi- Research

| Green Chemistry Principle | Implementation in Research | Example |

| Use of Renewable Feedstocks | Amines, C36-alkylenedi- is derived from dimerized fatty acids obtained from vegetable oils. mostwiedzy.pl | Synthesis of bio-based NIPUs and polyamide elastomers. elsevierpure.commostwiedzy.pl |

| Atom Economy / Use of CO2 | Utilization of CO2 as a C1 building block to synthesize cyclic carbonate monomers for NIPUs. rsc.orgacs.org | Reaction of epoxidized vegetable oils with CO2 to form precursors for NIPU synthesis. acs.org |

| Safer Solvents and Auxiliaries | Development of solvent-free or catalyst-free reaction conditions. researchgate.netresearchgate.net | Bulk synthesis of NIPUs without the use of any solvent. researchgate.net |

| Design for Energy Efficiency | Employing microwave radiation to accelerate reactions and reduce energy consumption. acs.org | Microwave-assisted NIPU synthesis that proceeds in minutes rather than hours. acs.org |

| Design for Degradation/Recyclability | Creation of non-crosslinked thermoplastic materials that can be reprocessed. elsevierpure.com | Recyclable polyamide elastomer foams that can be melted and re-foamed. elsevierpure.com |

Advanced Computational Methods for Predictive Chemistry

As polymers based on Amines, C36-alkylenedi- become more complex, advanced computational methods are emerging as indispensable tools for predicting their behavior and guiding material design. researchgate.net These techniques allow researchers to understand the link between the molecular structure of the C36 diamine and the macroscopic properties of the final polymer, reducing the reliance on costly and time-consuming trial-and-error experimentation. researchgate.netnih.gov